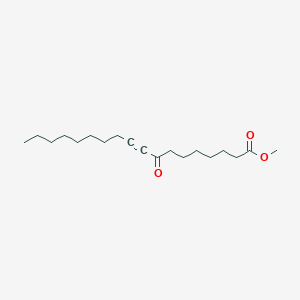
Methyl 8-oxooctadec-9-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-oxooctadec-9-ynoate is a chemical compound belonging to the class of fatty acid esters It is characterized by the presence of an ester functional group and a triple bond within its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-oxooctadec-9-ynoate can be synthesized through several methods. One common approach involves the oxidation of methyl octadec-9-ynoate using selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields this compound along with other regioisomeric products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using selenium dioxide and tert-butyl hydroperoxide. The reaction conditions are optimized to maximize the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxooctadec-9-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy and keto derivatives.
Reduction: Reduction of the keto group can yield corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used to convert the keto group to an alcohol.
Major Products
Oxidation: Methyl 8-hydroxy-octadec-9-ynoate and other hydroxy derivatives.
Reduction: Methyl 8-hydroxy-octadec-9-ynoate.
Scientific Research Applications
Methyl 8-oxooctadec-9-ynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 8-oxooctadec-9-ynoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. For example, molecular docking studies have shown its potential to interact with targets related to obesity, such as pancreatic lipase and fat and obesity protein .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-oxo-octadec-9-ynoate
- Methyl 8-hydroxy-octadec-9-ynoate
- Methyl 8,11-dihydroxy-octadec-9-ynoate
Uniqueness
Methyl 8-oxooctadec-9-ynoate is unique due to its specific structural features, including the presence of both a keto group and a triple bond. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
101330-74-9 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 8-oxooctadec-9-ynoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h3-11,13-14,16-17H2,1-2H3 |
InChI Key |
NLEWYDKBCGSSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC(=O)CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















